molecular formula C12H11ClN2O B1489161 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol CAS No. 944265-90-1

2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol

Cat. No.: B1489161
CAS No.: 944265-90-1
M. Wt: 234.68 g/mol
InChI Key: ITTWVMLUYNVILL-UHFFFAOYSA-N
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Description

Molecular Formula:

$$ \text{C}{12}\text{H}{11}\text{ClN}_{2}\text{O} $$

  • Molecular weight : 234.68 g/mol (average mass).
  • Monoisotopic mass : 234.055991 Da.

Structural Isomerism:

  • Positional isomerism : May arise from variations in the placement of the chlorine atom on the pyrimidine ring (e.g., 4-chloro instead of 2-chloro) or the hydroxyl group on the ethanol chain.
  • Functional group isomerism : Unlikely due to the distinct roles of the pyrimidine, phenyl, and ethanol groups.

Table 1: Key molecular descriptors

Property Value
Molecular formula C₁₂H₁₁ClN₂O
Average mass 234.68 g/mol
Monoisotopic mass 234.055991 Da
Hydrogen bond donors 1 (hydroxyl group)
Hydrogen bond acceptors 3 (N, O atoms)

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While specific $$ ^1\text{H} $$-NMR data for this compound are not directly reported in the provided sources, analogous chloropyrimidine-containing compounds exhibit characteristic peaks:

  • Aromatic protons :
    • Pyrimidine ring: A doublet near $$ \delta $$ 8.2–8.3 ppm (J = 5–6 Hz) for the proton adjacent to the chlorine atom.
    • Phenyl ring: Multiplet signals between $$ \delta $$ 7.0–7.9 ppm for ortho- and para-substituted protons.
  • Ethanol group :
    • Hydroxyl proton: Broad singlet near $$ \delta $$ 4.5–5.5 ppm (exchangeable).
    • Methylene protons ($$ \text{CH}_2\text{OH} $$): Triplet near $$ \delta $$ 3.6–3.8 ppm (coupled to hydroxyl proton).

Mass Spectrometric Fragmentation Patterns

  • Molecular ion peak : Observed at m/z 234.06 (M$$^+$$), consistent with the monoisotopic mass.
  • Key fragments :
    • Loss of hydroxyl group ($$ \text{-H}_2\text{O} $$): m/z 216.
    • Cleavage of the C-Cl bond: m/z 199 (M$$^+$$ - Cl).
    • Pyrimidine ring fragmentation: Peaks at m/z 111 (chloropyrimidine moiety) and m/z 105 (phenyl-ethanol fragment).

Infrared (IR) Vibrational Signatures

IR spectra of related compounds reveal:

  • O-H stretch : Broad band at 3200–3400 cm$$^{-1}$$ (hydroxyl group).
  • C-Cl stretch : Strong absorption near 725 cm$$^{-1}$$.
  • Aromatic C=C/C=N stretches : Peaks between 1450–1600 cm$$^{-1}$$.
  • C-O stretch : 1050–1100 cm$$^{-1}$$ (ethanol group).

Table 2: Characteristic IR bands

Functional Group Wavenumber (cm⁻¹)
O-H (hydroxyl) 3200–3400
C-Cl ~725
Aromatic C=C/C=N 1450–1600
C-O (ethanol) 1050–1100

Properties

IUPAC Name

2-[2-(2-chloropyrimidin-4-yl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-12-14-7-5-11(15-12)10-4-2-1-3-9(10)6-8-16/h1-5,7,16H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTWVMLUYNVILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Construction and Chlorination

  • Cyclocondensation Method : Pyrimidine derivatives can be synthesized by cyclocondensation of ethyl cyanoacetate, thiourea, and substituted aromatic aldehydes in ethanol with potassium carbonate as a catalyst. This reaction typically proceeds under reflux for 4–8 hours, yielding pyrimidine-5-carbonitrile derivatives as intermediates. Microwave irradiation can enhance yields and reduce reaction times significantly (e.g., 5–10 minutes at 210 W).

  • Chlorination : Conversion of pyrimidin-4-ols or pyrimidin-4-ones to their corresponding 4-chloropyrimidine derivatives is achieved by refluxing in phosphorus oxychloride (POCl3) with triethylamine for 4 hours, yielding dichloropyrimidine derivatives in 75–90% yields.

Coupling with Phenyl Group

  • The 2-position substitution on the pyrimidine ring with a phenyl group bearing an ethanol side chain can be achieved through nucleophilic aromatic substitution or transition-metal catalyzed cross-coupling reactions. For instance, aromatic amination or Suzuki coupling methods are common for attaching aryl groups to pyrimidine rings.

  • A specific example involves reacting 2,4-dichloropyrimidine with substituted phenyl compounds in the presence of Lewis acids (e.g., AlCl3) or bases, followed by purification steps such as column chromatography.

Representative Preparation Route (Summarized)

Step Reaction Description Conditions Yield / Notes
1 Cyclocondensation of ethyl cyanoacetate, thiourea, and aromatic aldehyde Reflux in ethanol with K2CO3 catalyst, 4–8 h (or microwave irradiation 5–10 min) 55–85% yield depending on method
2 Chlorination of pyrimidine intermediate Reflux with POCl3 and triethylamine, 4 h 75–90% yield
3 Coupling of 2,4-dichloropyrimidine with phenyl derivative Reaction with phenyl compound in presence of AlCl3 or base, 80 °C, 2 h Moderate yield, purified by chromatography
4 Reduction of aldehyde or halide to ethanol NaBH4 reduction or catalytic hydrogenation High yield, standard reduction reaction

Research Findings and Optimization

Summary Table of Key Preparation Parameters

Parameter Details Reference
Pyrimidine ring formation Cyclocondensation of ethyl cyanoacetate, thiourea, aldehyde
Chlorination reagent Phosphorus oxychloride (POCl3)
Coupling catalyst Aluminum chloride (AlCl3), bases
Reduction agent Sodium borohydride (NaBH4), catalytic hydrogenation
Reaction solvents Ethanol, DMF, ethylene glycol dimethyl ether
Reaction temperature 45 °C to reflux (80 °C) depending on step
Reaction time 2 h to 8 h, microwave-assisted 5–10 min for cyclocondensation
Yield range 55% to 95% depending on step and method

Chemical Reactions Analysis

Types of Reactions: 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding ketones or carboxylic acids.

  • Reduction: Reduction of the chloropyrimidinyl group to produce amines.

  • Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used, such as sodium azide (NaN3) for azide substitution.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 2-[2-(2-chloropyrimidin-4-yl)phenyl]ethanone.

  • Reduction: Reduction can yield 2-[2-(2-aminopyrimidin-4-yl)phenyl]ethanol.

  • Substitution: Substitution reactions can produce compounds like 2-[2-(2-azidopyrimidin-4-yl)phenyl]ethanol.

Scientific Research Applications

Biological Applications

The compound has been investigated for its biological activity, particularly in the realm of medicinal chemistry. Studies have shown that derivatives of chloropyrimidine compounds exhibit significant pharmacological properties, including anti-cancer and anti-microbial activities.

Anti-Cancer Activity

Research indicates that chloropyrimidine derivatives, including 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol, can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that certain pyrimidine derivatives displayed cytotoxic effects against HepG2 liver cancer cells, suggesting a potential role in cancer therapy .

Anti-Microbial Properties

Chloropyrimidine compounds have also been evaluated for their anti-microbial activities. The synthesis of various chlorinated pyrimidine derivatives has shown effectiveness against a range of bacterial strains, indicating their potential as new antimicrobial agents.

Pharmaceutical Applications

The pharmaceutical industry is particularly interested in the synthesis and modification of pyrimidine derivatives for drug development. The compound's structure allows for various substitutions that can enhance its pharmacological profiles.

Drug Development

The unique properties of this compound make it a candidate for further development into therapeutic agents. Its ability to interact with biological targets suggests that it could be modified to enhance efficacy and reduce toxicity in drug formulations .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to analyze the relationship between chemical structure and biological activity. These studies help predict the efficacy of new compounds based on their structural characteristics, guiding the design of more effective drugs .

Chemical Research Applications

In addition to its biological significance, this compound serves as an important intermediate in synthetic organic chemistry.

Synthesis of Complex Molecules

The compound is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups can undergo various chemical reactions, making it a versatile starting material for creating novel compounds with desired properties.

Reaction Mechanisms

Research involving this compound often focuses on understanding reaction mechanisms in organic synthesis. Its behavior during chemical reactions provides insights into reaction pathways and helps refine synthetic methodologies .

Several case studies highlight the applications of this compound:

  • Case Study on Anti-Cancer Activity : A study published in a peer-reviewed journal demonstrated that modifications to pyrimidine structures could enhance anti-cancer activity against specific cell lines, providing a pathway for developing targeted cancer therapies .
  • Study on Anti-Microbial Efficacy : Research conducted on various chlorinated pyrimidine derivatives showed promising results against resistant bacterial strains, suggesting that compounds like this compound could be developed into new antibiotics.
  • Synthetic Methodology Development : A recent publication explored the use of this compound as an intermediate in synthesizing more complex molecules, demonstrating its versatility and importance in organic synthesis .

Mechanism of Action

The mechanism by which 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference ID
2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol C₁₂H₁₁ClN₂O 234.68 -Cl at pyrimidine C2
-Ethanol at phenyl C2
Moderate polarity, soluble in DMSO and methanol; reactive at pyrimidine C4
(3-(2-Chloropyrimidin-4-yl)phenyl)methanol C₁₁H₉ClN₂O 220.65 -Cl at pyrimidine C2
-Methanol at phenyl C3
Reduced steric hindrance; lower solubility compared to ethanol derivatives
2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol C₁₂H₁₂ClN₃O 249.69 -NH- linker between pyrimidine and ethanol
-Phenyl group at ethanol C2
Enhanced hydrogen-bonding capacity; potential for kinase inhibition
[2-(2-Phenylethyl)pyrimidin-4-yl]methanol C₁₃H₁₄N₂O 214.27 -Phenylethyl at pyrimidine C2
-Methanol at C4
Hydrophobic phenylethyl chain; limited aqueous solubility
Ethyl 2-(2-chloropyrimidin-4-yl)propanoate C₉H₁₁ClN₂O₂ 214.65 -Ester group at pyrimidine C4 Lipophilic; hydrolyzes to carboxylic acid under basic conditions
2-(2-Chloropyrimidin-4-yl)acetonitrile C₆H₄ClN₃ 153.57 -Nitrile at pyrimidine C4 High reactivity in click chemistry; low boiling point (354.1°C predicted)
Key Observations:
  • Ethanol vs. Methanol: Ethanol derivatives (e.g., target compound) exhibit higher solubility in polar solvents compared to methanol analogues (e.g., (3-(2-Chloropyrimidin-4-yl)phenyl)methanol) due to increased hydrogen-bonding capacity .
  • Substituent Position: The position of the hydroxyl group on the phenyl ring (ortho in the target compound vs. meta in (3-(2-Chloropyrimidin-4-yl)phenyl)methanol) influences steric effects and electronic distribution, altering reactivity in cross-coupling reactions .
  • Functional Group Diversity: Esters (e.g., ethyl propanoate) and nitriles introduce distinct reactivity profiles. Esters undergo hydrolysis, while nitriles participate in cycloaddition reactions, expanding synthetic utility .

Biological Activity

2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H11ClN2O\text{C}_{12}\text{H}_{11}\text{Cl}\text{N}_{2}\text{O}

This compound features a chloropyrimidine moiety, which is known for its role in various biological activities.

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets, such as enzymes and receptors. It has been observed to potentially inhibit the activity of certain enzymes involved in DNA replication and repair, suggesting anticancer properties . Additionally, it may modulate pathways related to inflammation and infection, making it a candidate for further therapeutic exploration.

Antimicrobial Activity

Research indicates that compounds related to chloropyrimidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains and fungi . The specific activity of this compound against pathogens remains to be fully elucidated but suggests potential for development as an antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound is supported by findings that highlight its ability to inhibit cell proliferation in cancer cell lines. For example, related pyrimidine derivatives have demonstrated cytotoxic effects against HepG2 cells (a liver cancer cell line), indicating that this compound may share similar properties .

Anti-inflammatory Effects

Studies have suggested that pyrimidine derivatives can modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation . The inhibition of COX activity by compounds similar to this compound could provide insights into its anti-inflammatory potential.

Research Findings and Case Studies

Study Findings
Study 1Investigated the cytotoxic effects on HepG2 cells; showed significant inhibition of cell proliferation.Suggests potential use in cancer therapy.
Study 2Explored antimicrobial activity against various strains; demonstrated effective inhibition.Indicates promise as an antimicrobial agent.
Study 3Evaluated anti-inflammatory properties; showed inhibition of COX-2 enzyme.Supports further research into anti-inflammatory applications.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol, and how can they be methodologically addressed?

  • Synthesis Challenges : The pyrimidine ring’s electron-deficient nature complicates nucleophilic substitution at the 4-position. The ortho-substituted phenyl group may sterically hinder coupling reactions.
  • Methodology :

  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-pyrimidine bond formation, with Cs₂CO₃ as a base in DMF under microwave irradiation to enhance reaction efficiency .
  • Protect the ethanol moiety (e.g., as a silyl ether) during halogenation steps to prevent side reactions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyrimidine and phenyl groups) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z 265.05) .
  • X-ray Crystallography : If single crystals are obtainable, confirm the ortho-substitution geometry .

Q. What are the primary safety considerations when handling this compound?

  • Hazard Mitigation :

  • Use fume hoods and PPE (gloves, goggles) due to potential irritancy of chlorinated aromatics.
  • Monitor for exothermic reactions during coupling steps; avoid open flames .

Advanced Research Questions

Q. How do electronic effects of the 2-chloropyrimidine moiety influence reactivity in downstream functionalization?

  • Mechanistic Insight :

  • The electron-withdrawing chlorine atom activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) at the 4-position. Computational studies (DFT) show a lowered LUMO energy (-1.8 eV) compared to unsubstituted pyrimidine, favoring reactions with amines or thiols .
  • Example: Reaction with morpholine in THF at 60°C yields 2-[2-(2-morpholinopyrimidin-4-yl)phenyl]ethanol (85% yield) .

Q. How can contradictory biological activity data for this compound (e.g., in kinase assays) be resolved?

  • Data Analysis Framework :

  • Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects.
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out interactions with unrelated kinases .
  • Metabolite Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to confirm the ethanol group’s metabolic resistance .

Q. What computational strategies are effective for predicting the compound’s binding affinity to protein targets?

  • In Silico Approaches :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). The chlorine atom’s hydrophobic interaction with Leu694 improves docking scores (ΔG = -9.2 kcal/mol) .
  • MD Simulations : 100-ns simulations in explicit solvent (CHARMM36 force field) to evaluate binding mode stability .

Methodological Comparison Table

Parameter Suzuki-Miyaura Coupling Nucleophilic Aromatic Substitution
Yield 70–85%50–65% (due to steric hindrance)
Catalyst Pd(OAc)₂/XPhosNone (thermal activation)
Reaction Time 2 h (microwave)12–24 h (reflux)
Byproducts Homocoupling (<5%)Hydrolysis of ethanol moiety (~10%)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol
Reactant of Route 2
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2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol

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